N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-(2-hydroxyethoxy)ethylamine and 4-(trifluoromethoxy)aniline. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety. Purification methods such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and hydroxyethoxy group can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: Functional groups on the aromatic ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful for treating certain diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its functional groups can be modified to produce a wide range of derivatives with different properties and uses.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide include other oxalamides with different substituents on the aromatic ring or the ethoxy group. Examples include:
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-phenyl oxalamide
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-(4-methoxyphenyl) oxalamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the thiophene ring and the trifluoromethoxy group imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5S/c18-17(19,20)27-12-5-3-11(4-6-12)22-16(25)15(24)21-10-13(26-8-7-23)14-2-1-9-28-14/h1-6,9,13,23H,7-8,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLCMNCUUPVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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